molecular formula C17H25NO B12908364 (2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol CAS No. 921202-46-2

(2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol

Cat. No.: B12908364
CAS No.: 921202-46-2
M. Wt: 259.4 g/mol
InChI Key: BJUBOTWLPJHEDJ-YESZJQIVSA-N
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Description

(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol is a chiral compound with a complex structure that includes a pyrrolidine ring substituted with benzyl, butyl, and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the benzyl, butyl, and vinyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate raw materials, reaction conditions, and purification methods to ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the vinyl group to an alkane.

    Substitution: The benzyl and butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction may produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.

    Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-4-Hydroxyisoleucine: A natural amino acid with similar stereochemistry.

    (2S,3R,4S)-α-(Carboxycyclopropyl)glycine: A compound with similar chiral centers used in research.

Uniqueness

(2S,3R,4S)-1-Benzyl-4-butyl-2-vinylpyrrolidin-3-ol is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

CAS No.

921202-46-2

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

(2S,3R,4S)-1-benzyl-4-butyl-2-ethenylpyrrolidin-3-ol

InChI

InChI=1S/C17H25NO/c1-3-5-11-15-13-18(16(4-2)17(15)19)12-14-9-7-6-8-10-14/h4,6-10,15-17,19H,2-3,5,11-13H2,1H3/t15-,16-,17+/m0/s1

InChI Key

BJUBOTWLPJHEDJ-YESZJQIVSA-N

Isomeric SMILES

CCCC[C@H]1CN([C@H]([C@@H]1O)C=C)CC2=CC=CC=C2

Canonical SMILES

CCCCC1CN(C(C1O)C=C)CC2=CC=CC=C2

Origin of Product

United States

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